(S)-3,3-Difluorobutan-2-amine HCl
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Overview
Description
(S)-3,3-Difluorobutan-2-amine hydrochloride is a chiral amine compound with two fluorine atoms attached to the third carbon of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Difluorobutan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-3,3-Difluorobutan-2-one.
Reductive Amination: The key step involves the reductive amination of (S)-3,3-Difluorobutan-2-one with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-3,3-Difluorobutan-2-amine hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-Difluorobutan-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include hydroxylated or alkoxylated derivatives.
Oxidation: Products include imines or nitriles.
Reduction: Products include various amine derivatives.
Scientific Research Applications
(S)-3,3-Difluorobutan-2-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3,3-Difluorobutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-3,3-Difluorobutan-2-amine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
3,3-Difluorobutan-2-amine: The non-chiral version of the compound.
3,3-Difluorobutan-2-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
(S)-3,3-Difluorobutan-2-amine hydrochloride is unique due to its chiral nature and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific stereochemistry can lead to different interactions with biological targets compared to its enantiomer or non-chiral analogs.
Properties
IUPAC Name |
(2S)-3,3-difluorobutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2N.ClH/c1-3(7)4(2,5)6;/h3H,7H2,1-2H3;1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMHEZMDGDEDDZ-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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